10-Boc-SN-38

説明

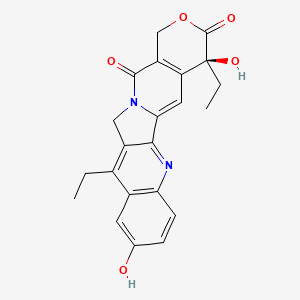

7-ethyl-10-hydroxycamptothecin (SN 38) is a liposomal formulation of the active metabolite of Irinotecan [DB00762], a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer. SN 38 has been used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer, among others.

7-Ethyl-10-hydroxycamptothecin has been reported in Apis cerana with data available.

7-ETHYL-10-HYDROXYCAMPTOTHECIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

See also: Irinotecan (broader); Irinotecan Hydrochloride (related).

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHBVJOVLFPMQE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040399 | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86639-52-3 | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-ethyl-10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Ethyl-10-hydroxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYL-10-HYDROXYCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 10-Boc-SN-38: A Key Intermediate in Advanced Cancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the technical aspects of 10-Boc-SN-38, a pivotal, yet often behind-the-scenes, molecule in the landscape of modern cancer research. While not a therapeutic agent itself, its role as a protected intermediate is crucial for the synthesis of next-generation drug delivery systems and prodrugs of the potent antitumor compound, SN-38.

Introduction: The Significance of SN-38 and the Need for Chemical Modification

SN-38, the active metabolite of the FDA-approved chemotherapy drug irinotecan, is a highly potent topoisomerase I inhibitor.[1][2] Its mechanism of action involves trapping the enzyme topoisomerase I on DNA, which leads to DNA double-strand breaks during replication and, ultimately, cancer cell death. In vitro studies have shown SN-38 to be 100 to 1000 times more cytotoxic than its parent drug, irinotecan.[2][]

Despite its high potency, the clinical utility of SN-38 is hampered by its poor water solubility and the inefficient and variable conversion from irinotecan in patients.[] To overcome these limitations, researchers are actively developing novel SN-38-based therapies, including antibody-drug conjugates (ADCs) and various prodrug formulations, to enhance its solubility, stability, and tumor-targeting capabilities.

This is where this compound becomes indispensable. SN-38 possesses two hydroxyl groups at the C10 and C20 positions, both of which can react during chemical synthesis. To achieve selective modification, typically at the C20 position for attaching linkers or promoieties, the more reactive phenolic hydroxyl group at the C10 position must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose, leading to the formation of this compound.[4]

The Role of this compound in Cancer Research

This compound is a key synthetic intermediate, commercially available as a research chemical.[1] Its primary role is to serve as a starting material for the synthesis of more complex SN-38 derivatives. The Boc protecting group is stable under various reaction conditions used to modify the C20 hydroxyl group and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the final SN-38 conjugate.[4]

The logical workflow for utilizing this compound in the development of a targeted SN-38 prodrug is illustrated in the following diagram.

References

An In-Depth Technical Guide to 10-Boc-SN-38: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Boc-SN-38, a key intermediate in the synthesis of prodrugs and derivatives of the potent anti-cancer agent SN-38. This document details its chemical structure, physicochemical properties, synthesis, and role in the development of novel cancer therapeutics.

Introduction

This compound is the tert-butyloxycarbonyl (Boc)-protected form of SN-38, the active metabolite of the chemotherapy drug irinotecan. SN-38 exhibits potent antitumor activity by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. However, the clinical utility of SN-38 is hampered by its poor solubility and stability. The strategic use of the Boc protecting group on the 10-hydroxyl moiety of SN-38 allows for selective chemical modifications at other positions, facilitating the development of prodrugs and antibody-drug conjugates (ADCs) with improved pharmacological profiles.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyloxycarbonyl group attached to the 10-hydroxyl group of the SN-38 molecule. This modification temporarily masks the phenolic hydroxyl group, preventing its participation in undesired side reactions during subsequent synthetic steps.

Table 1: Physicochemical Properties of this compound and SN-38

| Property | This compound | SN-38 |

| Molecular Formula | C27H28N2O7 | C22H20N2O5 |

| Molecular Weight | 492.52 g/mol | 392.4 g/mol |

| Appearance | Pale yellow to yellow solid | Crystalline solid |

| Solubility | Data not available; expected to be soluble in common organic solvents like dichloromethane and DMF. | Soluble in DMSO (~2 mg/mL) and dimethylformamide (~0.1 mg/mL). Sparingly soluble in aqueous buffers.[1] |

| Stability | Generally stable under anhydrous conditions. The Boc group is labile to acidic conditions. | The active lactone ring is unstable at physiological pH (7.4), undergoing hydrolysis to an inactive carboxylate form. It is more stable at acidic pH (≤ 4.5).[2][3] |

Synthesis and Experimental Protocols

This compound is synthesized from SN-38 through the protection of its 10-hydroxyl group. This intermediate is then typically used in subsequent reactions to create more complex molecules, after which the Boc group is removed to yield the final active compound.

Synthesis of this compound

Protocol:

-

Dissolve SN-38 in a suitable anhydrous solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add di-tert-butyl dicarbonate ((Boc)2O) and a base, such as pyridine or triethylamine (TEA), to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1% HCl) and water to remove the base and any unreacted reagents.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure to yield this compound as a solid.[4]

Deprotection of this compound

The removal of the Boc group is a critical step to regenerate the active 10-hydroxyl group of SN-38 in the final product.

Protocol:

-

Dissolve the this compound derivative in a suitable solvent, such as dichloromethane (DCM).

-

Add a strong acid, most commonly trifluoroacetic acid (TFA), to the solution. The reaction is typically carried out at room temperature.

-

The reaction progress is monitored by TLC. The deprotection is usually rapid.

-

Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure.

-

The resulting residue, containing the deprotected SN-38 derivative, can be further purified if necessary.[5][6]

Biological Activity and Mechanism of Action

The biological activity of this compound itself is not extensively studied, as it is primarily considered a protected, and likely inactive, intermediate. The crucial 10-hydroxyl group of SN-38 is known to be important for its potent topoisomerase I inhibitory activity. By blocking this group, the Boc modification is expected to significantly reduce or abolish the cytotoxicity of the molecule. The primary purpose of synthesizing this compound is to enable the creation of prodrugs that, upon administration, release the highly active SN-38.

The mechanism of action of the parent compound, SN-38, involves the following steps:

-

Topoisomerase I Inhibition: SN-38 binds to the complex formed between topoisomerase I and DNA.

-

Stabilization of the Cleavable Complex: This binding stabilizes the "cleavable complex," preventing the re-ligation of the single-strand DNA break created by the enzyme.

-

DNA Damage and Cell Death: The collision of the replication fork with this stabilized complex leads to double-strand DNA breaks, ultimately triggering apoptosis and cell death.[]

Applications in Research and Drug Development

The primary application of this compound is as a crucial building block in the development of SN-38-based therapeutics with enhanced properties.

-

Prodrug Development: The Boc-protected intermediate allows for the attachment of various promoieties to other positions of the SN-38 molecule, such as the 20-hydroxyl group. These promoieties can improve solubility, stability, and tumor-specific delivery. Once the prodrug reaches the target site, the promoiety and the Boc group are cleaved to release the active SN-38.[8][9]

-

Antibody-Drug Conjugates (ADCs): this compound is instrumental in the synthesis of linkers that are subsequently conjugated to monoclonal antibodies. This approach enables the targeted delivery of the highly potent SN-38 directly to cancer cells, minimizing systemic toxicity. The ADC Trodelvy® (sacituzumab govitecan), which utilizes an SN-38 payload, is a successful clinical example of this strategy.[][10][11]

Conclusion

This compound is a vital synthetic intermediate that has significantly contributed to advancing the therapeutic potential of SN-38. Its role in enabling the development of innovative drug delivery systems, particularly prodrugs and ADCs, has paved the way for more effective and safer cancer treatments. While not intended for direct therapeutic use, a thorough understanding of its chemistry and handling is essential for researchers and developers in the field of oncology.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antibody conjugates of 7-ethyl-10-hydroxycamptothecin (SN-38) for targeted cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 10-Boc-SN-38 as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of 10-Boc-SN-38, a pivotal derivative of the potent anti-cancer agent SN-38. By delving into its prodrug nature, activation, and subsequent inhibition of topoisomerase I, this document provides a comprehensive resource for researchers in oncology and drug development.

Introduction: The Prodrug Strategy of this compound

This compound is a chemically modified version of SN-38, the active metabolite of the chemotherapy drug irinotecan. The modification consists of the attachment of a tert-butyloxycarbonyl (Boc) protecting group to the 10-hydroxyl (-OH) group of the SN-38 molecule. This strategic chemical alteration renders this compound a prodrug, a pharmacologically inactive compound that is converted into its active form within the body. The primary purpose of this modification is often to facilitate the chemical synthesis of more complex SN-38 derivatives and conjugates, such as those used in antibody-drug conjugates (ADCs), by temporarily masking the reactive 10-hydroxyl group. The anti-neoplastic activity of this compound is entirely dependent on the in-situ cleavage of the Boc group to release the highly potent topoisomerase I inhibitor, SN-38.

Activation and Mechanism of Action

The journey of this compound from an inactive prodrug to a potent cytotoxic agent involves a critical activation step followed by a well-defined mechanism of topoisomerase I inhibition.

Prodrug Activation: Cleavage of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal, or deprotection, is typically achieved under acidic conditions. In a laboratory or therapeutic setting, this can be accomplished by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This process breaks the carbonate linkage, releasing the active SN-38, along with isobutene and carbon dioxide as byproducts. The acidic tumor microenvironment may also contribute to the cleavage of the Boc group, leading to a targeted release of SN-38 at the site of action.

Core Mechanism: Inhibition of Topoisomerase I

Once activated to SN-38, the drug targets DNA topoisomerase I, a crucial nuclear enzyme responsible for relaxing supercoiled DNA during replication and transcription. Topoisomerase I achieves this by introducing transient single-strand breaks in the DNA backbone. SN-38 exerts its cytotoxic effect by binding to the enzyme-DNA complex, specifically the "cleavable complex," and stabilizing it. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.

When a replication fork encounters this stabilized ternary complex, it results in the conversion of the single-strand break into a permanent and lethal double-strand break. The accumulation of these double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2/M phases, and ultimately, apoptosis (programmed cell death).

Quantitative Data

While specific quantitative data for this compound is scarce due to its nature as a synthetic intermediate and prodrug, the activity of its active form, SN-38, is well-documented. The potency of topoisomerase I inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). It is expected that this compound would have a significantly higher IC50 value (indicating lower potency) than SN-38, as the Boc group would sterically hinder the interaction with the topoisomerase I-DNA complex. Upon deprotection, the potent inhibitory activity of SN-38 is restored.

Table 1: In Vitro Cytotoxicity of SN-38 and Related Compounds

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| SN-38 | HT-29 (Human Colon Carcinoma) | Colony-forming | 8.8 | [1] |

| CPT-11 (Irinotecan) | HT-29 (Human Colon Carcinoma) | Colony-forming | >100 | [1] |

| Topotecan | HT-29 (Human Colon Carcinoma) | Colony-forming | 33 | [1] |

| 9-AC | HT-29 (Human Colon Carcinoma) | Colony-forming | 19 | [1] |

Table 2: DNA Damage Induction by Camptothecin Derivatives

| Compound | Parameter | Value (µM) | Reference |

| SN-38 | C1000 (drug concentration producing 1000-rad-equivalents of DNA single-strand breaks) | 0.037 | [1] |

| CPT-11 (Irinotecan) | C1000 | >1 | [1] |

| Topotecan | C1000 | 0.28 | [1] |

| 9-AC | C1000 | 0.085 | [1] |

Experimental Protocols

The characterization of this compound as a topoisomerase I inhibitor involves a series of key experiments to assess its activity before and after activation.

Boc Deprotection Protocol (In Vitro)

This protocol describes the acid-catalyzed removal of the Boc group to generate SN-38 for subsequent assays.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

-

Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

-

Add an excess of TFA (e.g., 10-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).

-

Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude SN-38.

-

Purify the product by column chromatography if necessary.

Topoisomerase I DNA Relaxation Assay

This assay is a fundamental method to assess the inhibitory activity of a compound on topoisomerase I. The enzyme's activity is measured by its ability to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

-

Test compounds (this compound and SN-38) dissolved in DMSO

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

-

1 µL of 10x reaction buffer

-

0.5 µg of supercoiled plasmid DNA

-

1 µL of the test compound at various concentrations (or DMSO as a vehicle control)

-

Nuclease-free water to a final volume of 9 µL.

-

-

Add 1 µL of human Topoisomerase I to each reaction tube (except for the no-enzyme control).

-

Gently mix and incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2.5 µL of stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until the supercoiled and relaxed forms of the DNA are well separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: The supercoiled DNA will migrate faster than the relaxed DNA. An effective inhibitor will show a higher proportion of supercoiled DNA compared to the control with the enzyme but no inhibitor.

Topoisomerase I Cleavage Complex Assay

This assay directly measures the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.

Materials:

-

Human Topoisomerase I

-

A specific DNA oligonucleotide substrate, 3'-end labeled with a radioisotope (e.g., ³²P) or a fluorescent tag

-

10x Cleavage buffer (similar to relaxation buffer but may have different salt concentrations)

-

Test compounds (this compound and SN-38)

-

Stop solution (e.g., 1% SDS)

-

Proteinase K

-

Formamide loading dye

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Sequencing gel electrophoresis apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Set up the cleavage reactions by combining the labeled DNA substrate, 10x cleavage buffer, and the test compound in a microcentrifuge tube.

-

Add human Topoisomerase I to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes) to allow the formation of the cleavable complex.

-

Terminate the reaction by adding the SDS stop solution.

-

Treat the samples with Proteinase K to digest the topoisomerase I, leaving the DNA fragments.

-

Add formamide loading dye and heat the samples to denature the DNA.

-

Separate the DNA fragments by size on a denaturing polyacrylamide sequencing gel.

-

Visualize the gel using a phosphorimager or fluorescence scanner.

-

Analyze the results: An increase in the intensity of the shorter, cleaved DNA fragments in the presence of the test compound indicates the stabilization of the cleavable complex.

Conclusion

This compound serves as a prodrug of the highly potent topoisomerase I inhibitor, SN-38. Its mechanism of action is contingent upon the cleavage of the Boc protecting group, which unmasks the active phenolic hydroxyl group. The released SN-38 then traps the topoisomerase I-DNA cleavable complex, leading to DNA damage and apoptotic cell death in rapidly dividing cancer cells. Understanding this two-step mechanism, from activation to inhibition, is crucial for the rational design and development of novel cancer therapeutics based on the camptothecin scaffold. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of such compounds.

References

Synthesis and Purification of 10-Boc-SN-38 for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 10-Boc-SN-38, a key intermediate in the development of targeted cancer chemotherapeutics. SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the clinically used anticancer drug irinotecan. However, its poor solubility and the presence of a reactive phenolic hydroxyl group at the C10 position necessitate the use of protecting group strategies for the development of prodrugs and antibody-drug conjugates (ADCs). The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to selectively block the 10-hydroxyl group, allowing for chemical modifications at other positions of the SN-38 molecule.

This document details the synthetic route for the preparation of this compound, including a step-by-step experimental protocol, and outlines the purification and characterization methods commonly used in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of SN-38 with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, typically pyridine, in an appropriate solvent such as dichloromethane (DCM). The Boc group selectively protects the more reactive phenolic hydroxyl group at the 10-position.

Reaction Scheme

Caption: Synthetic scheme for the Boc protection of SN-38.

Experimental Protocol

This protocol is adapted from literature procedures for the synthesis of this compound.

Materials:

-

7-Ethyl-10-hydroxycamptothecin (SN-38)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

1% Hydrochloric acid (HCl) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve SN-38 (1.00 g, 2.50 mmol) in dichloromethane (50 mL).

-

To the stirred solution, add pyridine (5 mL) followed by di-tert-butyl dicarbonate (1.00 g, 4.50 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 1% HCl solution (3 x 50 mL) and deionized water (3 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation: Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) | Appearance |

| SN-38 | 392.40 | 2.50 | 1.00 | - | Yellow solid |

| (Boc)₂O | 218.25 | 4.50 | 1.00 | - | Colorless liquid |

| This compound | 492.52 | - | - | ~86% | Faint yellow solid |

Purification of this compound

The crude this compound is typically purified by flash column chromatography on silica gel.

Experimental Protocol: Flash Chromatography

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the sample onto the silica gel column.

-

Elute the column with a gradient of methanol in dichloromethane. A common starting point is 100% DCM, gradually increasing the polarity with methanol.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a faint yellow solid.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Data Presentation: Analytical Characterization

| Technique | Purpose | Expected Observations |

| TLC | Reaction monitoring and purity assessment | A single spot with a higher Rf value than SN-38. |

| ¹H NMR | Structural confirmation | Presence of a singlet at ~1.5 ppm corresponding to the nine protons of the Boc group, and shifts in the aromatic protons of the A ring compared to SN-38. |

| ¹³C NMR | Structural confirmation | Presence of signals corresponding to the quaternary and methyl carbons of the Boc group. |

| Mass Spec. | Molecular weight confirmation | Observation of the molecular ion peak corresponding to the calculated mass of this compound (C₂₇H₂₈N₂O₇), typically as [M+H]⁺ or [M+Na]⁺. |

| HPLC | Purity determination | A single major peak indicating high purity. |

Conclusion

The synthesis and purification of this compound is a crucial step in the development of novel SN-38-based anticancer agents. The protocol described herein, based on established literature, provides a reliable method for obtaining this key intermediate in good yield and purity. Proper characterization is essential to ensure the quality of the material for subsequent use in drug development research. The Boc protecting group can be selectively removed under acidic conditions, allowing for the unmasking of the 10-hydroxyl group at a later stage in a synthetic sequence. This strategy has been instrumental in the creation of innovative drug delivery systems and targeted therapies aimed at improving the therapeutic index of this potent cytotoxic agent.

10-Boc-SN-38 solubility in DMSO and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 10-Boc-SN-38, a tert-butyloxycarbonyl (Boc)-protected derivative of SN-38. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document also includes comprehensive solubility information for its parent compound, SN-38, as a critical reference point. Furthermore, detailed experimental protocols for solubility determination and relevant pathway and workflow visualizations are provided to support researchers in the handling and application of this compound.

Introduction to this compound and SN-38

SN-38, or 7-ethyl-10-hydroxycamptothecin, is the highly potent active metabolite of the chemotherapeutic drug irinotecan.[1][2] Its clinical utility as a standalone agent is hampered by its poor aqueous solubility.[][4] this compound is a derivative of SN-38 where the hydroxyl group at the 10-position is protected by a tert-butyloxycarbonyl (Boc) group.[5][6] This modification is often employed in synthetic chemistry to facilitate specific reactions at other positions of the molecule.[7] The addition of the bulky and hydrophobic Boc group is expected to alter the solubility profile of the parent SN-38 molecule, generally decreasing its solubility in polar solvents.

Solubility Data

This compound

SN-38 (Parent Compound)

The solubility of the parent compound, SN-38, has been more extensively characterized. The following table summarizes the available quantitative data.

| Solvent | Solubility | Conditions | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | Standard | [1] |

| Dimethylformamide (DMF) | ~0.1 mg/mL | Standard | [1] |

| Ethanol | 0.008 mg/mL | Standard | [8] |

| Ethanol with 5 equivalents of diethanolamine | ≥ 1 mg/mL | Heated to 60°C, then room temp. for 12h | [8] |

| Water | < 10 µg/mL (lactone form) | Acidic Environment | [8] |

| Water | ≥ 4 mg/mL (carboxylate form) | Alkaline Environment | [8] |

It is crucial to note that the solubility of SN-38, and likely this compound, can be influenced by factors such as temperature, pH, and the presence of co-solvents or excipients. For instance, the solubility of SN-38 in ethanol is significantly increased in the presence of an amine.[8]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a hydrophobic compound like this compound, adapted from the widely used shake-flask method.

Objective

To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials

-

This compound (crystalline solid)

-

High-purity organic solvents (e.g., DMSO, DMF, ethanol, methanol, dichloromethane)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The exact amount should be more than the expected saturation point.

-

Record the precise weight of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow for the sedimentation of undissolved solid.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a chemically inert syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining micro-particulates.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mM.

-

Visualizations

Signaling Pathway of SN-38

The following diagram illustrates the mechanism of action of SN-38, the active metabolite of which this compound is a protected form.

Caption: Mechanism of action of SN-38.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101106995B - Pharmaceutical formulation for increasing solubility of 10-hydroxycamptothecin compounds in non-aqueous polar solvents - Google Patents [patents.google.com]

stability of 10-Boc-SN-38 under different storage conditions

An In-depth Technical Guide on the Stability of 10-Boc-SN-38

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of this compound, a key intermediate in the synthesis of various drug delivery systems for the potent anticancer agent SN-38. Understanding the stability of this compound under different storage conditions is critical for ensuring its quality, efficacy, and safety in research and drug development.

Introduction

SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical utility is hampered by poor solubility and the instability of its active lactone ring, which readily hydrolyzes to an inactive carboxylate form at physiological pH.[1][2] The temporary protection of the 10-hydroxyl group of SN-38 with a tert-butyloxycarbonyl (Boc) group to form this compound is a common strategy to facilitate chemical modifications at other positions of the molecule.[3] The stability of this protected intermediate is crucial for the successful synthesis of SN-38 prodrugs and antibody-drug conjugates (ADCs).

Chemical Structure and Properties

-

IUPAC Name: (4S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione 10-(tert-butoxycarbonyl) ether

-

Molecular Formula: C₂₇H₂₈N₂O₇

-

Molecular Weight: 492.52 g/mol

-

Appearance: Pale yellow to yellow solid

Recommended Storage Conditions

For long-term storage, this compound should be kept in a well-sealed container at -20°C, protected from light and moisture.[4] While it may be shipped at ambient temperatures for short durations, prolonged exposure to higher temperatures should be avoided to minimize degradation.[5]

Stability Profile of this compound

While specific public data on the comprehensive stability of this compound is limited, its stability can be inferred from the known behavior of SN-38 and the Boc protecting group. The primary degradation pathways are expected to be the hydrolysis of the E-ring lactone and the cleavage of the Boc group.

Table 1: Representative Stability of this compound Solid State under Various Conditions (Hypothetical Data)

| Storage Condition | Duration | Purity (%) | Appearance |

| -20°C | 12 months | >98% | No change |

| 4°C | 12 months | ~97% | Slight discoloration |

| 25°C / 60% RH | 6 months | ~90% | Noticeable discoloration |

| 40°C / 75% RH | 3 months | ~80% | Significant discoloration and clumping |

| Photostability (ICH Q1B) | 1.2 million lux hours | ~92% | Significant discoloration |

Note: This data is representative and intended for illustrative purposes. Actual stability may vary based on the specific batch and storage container.

Table 2: Representative Stability of this compound in Solution (1 mg/mL in DMSO) (Hypothetical Data)

| Storage Condition | Duration | Purity (%) |

| -20°C | 6 months | >98% |

| 4°C | 1 month | ~95% |

| 25°C | 24 hours | ~90% |

Note: Aqueous solutions of this compound are not recommended for storage due to the rapid hydrolysis of both the Boc group and the lactone ring.

Key Factors Influencing Stability

-

Temperature: Elevated temperatures accelerate the degradation of this compound, likely through both hydrolysis of the lactone ring and potential cleavage of the Boc group.

-

pH: The stability of the Boc protecting group is highly pH-dependent. It is stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid).[3] The lactone ring of the camptothecin core is susceptible to hydrolysis at neutral to basic pH, leading to the inactive carboxylate form.[1]

-

Light: Exposure to light can lead to photodegradation. Therefore, the compound should be stored in light-resistant containers.

-

Humidity: The presence of moisture can facilitate the hydrolysis of the lactone ring, especially at elevated temperatures.[6]

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the purity of this compound and quantifying its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

-

Mobile Phase: A gradient elution is typically used to separate this compound from its more polar degradation products (like SN-38 and the hydrolyzed carboxylate form).

-

Gradient Program (Representative):

-

Start with 30% B, linear gradient to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 265 nm and 370 nm.[7]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Forced Degradation Study Protocol

Forced degradation studies are crucial to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours. The primary degradation product is expected to be SN-38 due to the cleavage of the Boc group.

-

Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for 4 hours. This condition will likely lead to both the hydrolysis of the lactone ring and potential cleavage of the Boc group.

-

Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 80°C for 72 hours.

-

Photodegradation: Expose solid this compound to light according to ICH Q1B guidelines.

Visualizations

Signaling Pathway of SN-38

Caption: Mechanism of action of SN-38.

Experimental Workflow for Stability Testing

Caption: Workflow for stability testing.

Conclusion

The stability of this compound is a critical parameter that must be carefully controlled and monitored. While it is relatively stable in solid form when stored at low temperatures and protected from light and moisture, it is susceptible to degradation, particularly in solution and under stress conditions. The primary degradation pathways involve the acid-labile Boc group and the pH-sensitive lactone ring. A validated stability-indicating HPLC method is essential for accurately assessing the purity of this compound and ensuring its suitability for further synthetic applications in the development of novel cancer therapeutics.

References

- 1. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Boc Protection on SN-38's 10-Hydroxyl in Advanced Drug Development

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor, demonstrating cytotoxic efficacy 100 to 1000 times greater than its parent compound.[1] However, its clinical utility is hampered by poor aqueous solubility and non-specific toxicity. To overcome these limitations, SN-38 is frequently incorporated into sophisticated drug delivery systems, most notably antibody-drug conjugates (ADCs), which offer the promise of targeted delivery to cancer cells, thereby enhancing the therapeutic window. The chemical synthesis of these advanced SN-38-based therapeutics is a multi-step process that necessitates the strategic use of protecting groups to prevent unwanted side reactions. This technical guide provides an in-depth analysis of the function of the tert-butyloxycarbonyl (Boc) protecting group on the 10-hydroxyl moiety of SN-38, a critical step in the development of next-generation cancer therapies.

The Role of the 10-Hydroxyl Group and the Necessity for its Protection

The SN-38 molecule possesses two hydroxyl groups at the C10 and C20 positions, both of which can participate in chemical reactions. The 10-hydroxyl group is a phenolic hydroxyl and is more reactive than the tertiary alcohol at the C20 position.[2] This higher reactivity makes the 10-hydroxyl group a potential site for unintended modifications during the chemical conjugation of linkers or other moieties to the C20 position, a common strategy for creating SN-38 prodrugs and ADCs.

To ensure regioselective modification at the C20 position, the 10-hydroxyl group must be temporarily blocked or "protected." The Boc group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions that do not compromise the integrity of the rest of the SN-38 molecule or the attached linker-payload.[2]

Quantitative Analysis of SN-38 and its Derivatives

The following tables summarize key quantitative data related to the activity and characteristics of SN-38 and its derivatives.

Table 1: In Vitro Cytotoxicity of SN-38 and Related Compounds

| Compound | Cell Line | IC50 | Reference |

| SN-38 | HT-29 (Human Colon Carcinoma) | 8.8 nM | [3] |

| SN-38 | HCT116-Wt (Human Colon Carcinoma) | 0.003 µM | [4] |

| SN-38 | HT29-Wt (Human Colon Carcinoma) | 0.004 µM | [4] |

| SN-38 | LoVo-Wt (Human Colon Carcinoma) | 0.005 µM | [4] |

| SN-38 Nanocrystals-A | HepG2 (Human Liver Cancer) | 0.076 µg/mL | [5] |

| SN-38 Nanocrystals-B | HepG2 (Human Liver Cancer) | 0.179 µg/mL | [5] |

| SN-38 Solution | HepG2 (Human Liver Cancer) | 0.683 µg/mL | [5] |

| Irinotecan (CPT-11) | HT-29 (Human Colon Carcinoma) | > 100 nM | [3] |

| Topotecan (TPT) | HT-29 (Human Colon Carcinoma) | 33 nM | [3] |

| 9-Aminocamptothecin (9-AC) | HT-29 (Human Colon Carcinoma) | 19 nM | [3] |

Note: While a specific IC50 value for Boc-SN-38 is not available in the reviewed literature, it is understood that as a protected intermediate, its cytotoxic activity would be significantly attenuated compared to the free SN-38. The purpose of the Boc group is to be removed to release the fully active drug.

Table 2: Stability of SN-38 Prodrugs

| Prodrug Moiety at 10-OH | Condition | Stability/Release | Reference |

| Carbamate-linked amino acids/dipeptides | Acidic pH | Stable | [6] |

| Carbamate-linked amino acids/dipeptides | pH 7.4 buffer or human plasma | Complete generation of SN-38 | [6] |

| Lipophilic esters | Simulated gastric fluids | Stable | [7] |

| Lipophilic esters | Simulated intestinal fluids (with enzymes) | Hydrolysis (t1/2 < 5 min to > 2 h) | [7] |

Experimental Protocols

Protocol 1: Boc Protection of SN-38 at the 10-Hydroxyl Position

This protocol describes the synthesis of 10-O-Boc-SN-38.

Materials:

-

SN-38

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Pyridine

-

Dichloromethane (DCM)

-

1% Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve SN-38 (1.00 g, 2.50 mmol) in a mixture of pyridine (5 mL) and dichloromethane (50 mL) in a flask.

-

Add di-tert-butyl dicarbonate ((Boc)2O) (1.00 g, 4.50 mmol) to the solution at room temperature.

-

Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, wash the reaction solution three times with 1% HCl and then three times with water.

-

Dry the resulting dichloromethane fraction with anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the 10-O-Boc-SN-38 product as a faint yellow solid.

Protocol 2: Deprotection of 10-O-Boc-SN-38

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

-

10-O-Boc-SN-38 intermediate (e.g., following conjugation at the C20 position)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anisole (scavenger)

-

Water

Procedure:

-

Prepare a TFA deprotection mixture consisting of TFA (2 mL), dichloromethane (0.5 mL), anisole (0.12 mL), and water (0.06 mL).[2]

-

Dissolve the Boc-protected SN-38 derivative in the TFA deprotection mixture.

-

For sensitive substrates, such as those containing a maleimide linker, limit the reaction time to 5 minutes to minimize side reactions.[2]

-

Following the deprotection, precipitate the product by adding the reaction mixture to ethyl ether.

-

The resulting TFA salt can be converted to the HCl salt by dissolving it in ethanol with a drop of concentrated HCl, followed by evaporation of the solvent.[2]

Visualizing Key Processes: Signaling Pathways and Experimental Workflows

SN-38-Induced Apoptotic Signaling Pathway

SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA single-strand breaks. These breaks, when encountered by the replication machinery, are converted into double-strand breaks, which trigger a cascade of cellular responses culminating in apoptosis.

References

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs [mdpi.com]

- 7. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Payload: An In-depth Technical Guide to the Discovery and Development of 10-Boc-SN-38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of 10-Boc-SN-38, a critical intermediate in the synthesis of advanced cancer therapeutics. By exploring the evolution from the potent, yet challenging, SN-38 to its protected form, this document offers valuable insights for researchers in oncology and medicinal chemistry.

Introduction: The Legacy of Camptothecins and the Rise of SN-38

The story of this compound begins with the discovery of camptothecin, a natural product isolated from the bark of Camptotheca acuminata. Camptothecin and its analogs were found to exhibit potent anticancer activity by inhibiting topoisomerase I, a crucial enzyme in DNA replication and repair. This mechanism leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]

One of the most successful semi-synthetic analogs of camptothecin is irinotecan (CPT-11), a prodrug that is metabolically converted in the body to its active form, SN-38 (7-ethyl-10-hydroxycamptothecin).[1] SN-38 is a remarkably potent topoisomerase I inhibitor, demonstrating 100 to 1000 times greater cytotoxicity than irinotecan itself against various tumor cell lines.[1][] However, the direct clinical application of SN-38 has been hampered by its poor aqueous solubility and the instability of its active lactone ring at physiological pH.[] These limitations spurred the development of various strategies to improve its delivery and therapeutic window, including the synthesis of prodrugs and antibody-drug conjugates (ADCs).

The Rationale for this compound: A Strategic Protection

The chemical structure of SN-38 possesses two hydroxyl groups: a tertiary hydroxyl at the C20 position and a phenolic hydroxyl at the C10 position. The phenolic hydroxyl group at the C10 position is more reactive and can interfere with selective modifications at the C20 position, which is a common site for linker attachment in the development of ADCs and other targeted delivery systems.

To achieve regioselective modification of the C20 hydroxyl group, the more reactive C10 hydroxyl group must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose. It is stable under a variety of reaction conditions used for modifying the C20 position and can be readily removed under acidic conditions without affecting the rest of the molecule.[3] The use of the Boc protecting group allows for the controlled and efficient synthesis of SN-38 derivatives, making this compound a key intermediate in the development of next-generation cancer therapies.[4]

Quantitative Data on SN-38

The following tables summarize key quantitative data for SN-38, providing a baseline for its biological activity and physicochemical properties.

Table 1: In Vitro Cytotoxicity of SN-38 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colorectal Cancer | 0.04 ± 0.02 µM | [5] |

| HT-29 | Colorectal Cancer | 0.08 ± 0.04 µM | [5] |

| SW620 | Colorectal Cancer | 0.02 ± 0.01 µM | [5] |

| OCUM-2M | Gastric Cancer | 6.4 nM | [6] |

| OCUM-8 | Gastric Cancer | 2.6 nM | [6] |

| HCT116-Wt | Colon Cancer | 3.4 ± 0.4 nM | [7] |

| HT29-Wt | Colon Cancer | 5.3 ± 0.6 nM | [7] |

| LoVo-Wt | Colon Cancer | 13.9 ± 1.5 nM | [7] |

Table 2: Solubility of SN-38

| Solvent | Solubility | Reference |

| Water | Insoluble | [8] |

| DMSO | ~2 mg/mL | [9] |

| Dimethyl formamide | ~0.1 mg/mL | [9] |

| Methanol | Slightly soluble | [8] |

| Ethanol | Slightly soluble | [8] |

| Chloroform | Slightly soluble | [8] |

Experimental Protocol: Synthesis of this compound

This section details a representative experimental protocol for the synthesis of this compound, compiled from multiple sources.

Materials:

-

SN-38

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

1% Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

In a flask, dissolve SN-38 (1.00 g, 2.50 mmol) in dichloromethane (50 mL).

-

Add pyridine (5 mL) to the solution.

-

To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.00 g, 4.50 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the reaction solution three times with 1% HCl and then three times with water.

-

Dry the resulting dichloromethane fraction over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

The resulting product, this compound, is a faint yellow solid. The reported yield is approximately 86%.[10]

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of SN-38 and the workflow for the synthesis of this compound.

Conclusion

The development of this compound represents a pivotal advancement in the field of oncology drug development. By providing a stable and versatile intermediate, it has opened the door to the creation of novel SN-38-based therapeutics with improved solubility, stability, and tumor-targeting capabilities. This technical guide has provided a comprehensive overview of the history, rationale, and synthetic methodology behind this compound, offering a valuable resource for researchers dedicated to advancing cancer treatment. The continued exploration of SN-38 derivatives, facilitated by intermediates like this compound, holds immense promise for the future of targeted cancer therapy.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-O-SN-38, 362497-15-2 | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. mdpi.com [mdpi.com]

10-Boc-SN-38: A Linchpin for Advanced SN-38 Prodrug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

SN-38 (7-ethyl-10-hydroxycamptothecin), the highly potent active metabolite of irinotecan, represents a cornerstone in cancer chemotherapy. Its clinical utility, however, is hampered by poor solubility and the inherent toxicity of the free drug. To circumvent these limitations, extensive research has focused on the development of SN-38 prodrugs, which aim to improve its pharmacokinetic profile, enhance tumor-specific delivery, and ultimately widen its therapeutic window. A key intermediate in the synthesis of many of these innovative prodrugs is 10-Boc-SN-38, a protected form of SN-38 where the reactive 10-hydroxyl group is masked with a tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive overview of the role of this compound as a precursor, detailing synthetic methodologies, quantitative data on various prodrug strategies, and the underlying biological mechanisms.

The Strategic Importance of this compound in Prodrug Synthesis

The chemical structure of SN-38 possesses two primary sites for modification: the phenolic 10-hydroxyl group and the aliphatic 20-hydroxyl group. The 10-hydroxyl group is more nucleophilic and its modification is a common strategy for creating prodrugs with tailored release mechanisms. The Boc protecting group on this compound is crucial as it allows for selective reactions at the 20-hydroxyl position without unintended modifications at the 10-position. Subsequently, the Boc group can be readily removed under acidic conditions to either yield the final 10-hydroxy prodrug or to allow for further functionalization at the 10-position. This strategic protection-deprotection scheme is fundamental to the modular synthesis of a diverse array of SN-38 prodrugs.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is a critical first step in many prodrug development pipelines. The following is a representative experimental protocol:

Materials:

-

SN-38

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

1% Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask, dissolve SN-38 (1.00 g, 2.50 mmol) in a mixture of dichloromethane (50 mL) and pyridine (5 mL).

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.00 g, 4.50 mmol) and stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture three times with 1% HCl solution and then with water.

-

Dry the resulting dichloromethane fraction over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield this compound as a faint yellow solid.[1]

Expected Yield: 86%[1]

Prodrug Strategies Utilizing this compound

The versatility of this compound as a precursor enables the development of a wide range of SN-38 prodrugs with diverse linker chemistries and release mechanisms. These can be broadly categorized as follows:

-

Ester-based Prodrugs: The 20-hydroxyl group of this compound can be esterified with various carboxylic acids, including amino acids, fatty acids, or linker-payload constructs for antibody-drug conjugates (ADCs).

-

Carbamate-based Prodrugs: Following deprotection of the Boc group, the 10-hydroxyl group can be converted to a carbamate, often to link amino acids or dipeptides.

-

Ether-based Prodrugs: The 10-hydroxyl group can also be modified to form an ether linkage, a strategy employed in some ADC linkers.

-

Polymer Conjugates: Polyethylene glycol (PEG) and other polymers can be attached to SN-38, often via the 20-hydroxyl group of this compound, to improve solubility and circulation half-life.

The following sections provide detailed experimental protocols and quantitative data for representative examples of these strategies.

Experimental Protocols for SN-38 Prodrug Synthesis from this compound

Synthesis of a 20-O-Glycinate SN-38 Prodrug

This protocol details the synthesis of an amino acid-based prodrug at the 20-position, followed by deprotection of the 10-Boc group.

Materials:

-

This compound

-

Boc-glycine

-

Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Ethyl ether

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Esterification: Dissolve this compound (0.322 g, 0.65 mmol) in dichloromethane (10 mL). Add Boc-glycine (0.23 g, 1.31 mmol), diisopropylcarbodiimide (0.202 mL, 1.31 mmol), and DMAP (0.096 g, 0.79 mmol). Stir the reaction overnight at ambient temperature. Isolate the product (this compound-20-O-glycinate-Boc) by flash chromatography.

-

Deprotection: Treat the purified product (0.4 g) with trifluoroacetic acid. Precipitate the resulting TFA salt in ethyl ether. Dissolve the salt in ethanol (5 mL), add a drop of concentrated HCl, and evaporate the solvent to obtain the final product, SN-38-20-O-glycinate HCl salt, as a yellow powder.

Yields:

-

Esterification step: 94%

-

Deprotection step: Quantitative

Synthesis of a 10-O-Amino Acid Carbamate SN-38 Prodrug

This protocol describes the synthesis of a prodrug with an amino acid linked to the 10-position via a carbamate bond.

Materials:

-

SN-38

-

Amino acid benzyl ester

-

Bis(trichloromethyl) carbonate (triphosgene)

-

Catalytic hydrogenation setup (e.g., Pd/C)

Procedure:

-

Isocyanate Formation: Convert the benzyl ester of the desired amino acid to the corresponding isocyanate in the presence of bis(trichloromethyl) carbonate.

-

Carbamate Formation: React the generated isocyanate with SN-38 to form the 10-O-carbamate-linked SN-38-amino acid benzyl ester.

-

Deprotection: Remove the benzyl protecting group from the amino acid via catalytic hydrogenation to yield the final prodrug.[2]

Yields:

-

Carbamate formation: 83-89%[2]

Quantitative Data of SN-38 Prodrugs Derived from this compound

The following tables summarize key quantitative data for various SN-38 prodrugs, highlighting the impact of different linkers and conjugation strategies on their biological activity and release characteristics.

| Prodrug Name/Description | Linker Type | Conjugation Site | Cell Line | IC₅₀ (nM) | Reference |

| SN-38 | - | - | HCT116 | ~2-3 | [3] |

| hMN-14-[CL1-SN-38] | Glycinate | 20-OH | WiDr | ~2-3 | [3] |

| hMN-14-[CL2-SN-38] | Carbonate | 20-OH | WiDr | ~5-6 | [3] |

| hMN-14-[CL3-SN-38] | Glycinate-Phe-Lys | 20-OH | WiDr | 9.5 | [3] |

| Amino acid-carbamate (5h) | Carbamate | 10-OH | HeLa | <3.2 | [2][4] |

| Dipeptide-carbamate (7c) | Carbamate | 10-OH | HeLa | <3.2 | [2][4] |

| SN38-PA liposomes | Palmitic Acid Ester | 10-OH | S180 | 80 | [5] |

| SN38-PA liposomes | Palmitic Acid Ester | 10-OH | MCF-7 | 340 | [5] |

| OEG-SN38 | Oligo(ethylene glycol) Ester | 20-OH | BCap37 | ~580 (as µg/mL) | [6] |

| Prodrug Name/Description | Release Conditions | Half-life (t₁/₂) | Reference |

| PEG-SN-38 (azide linker-carbamate) | pH 10.5 | ~6 min | [7] |

| SN-38-undecanoate (C20) | Simulated intestinal fluid (with enzymes) | < 5 min to > 2 h | [8] |

| Amino acid-carbamate prodrugs | Human plasma | >35% conversion in 1h | [2][4] |

| Dipeptide-carbamate prodrugs | Human plasma | Complete conversion in 12h | [2][4] |

| OEG-SN38 | PBS (pH 7.4) | >35 h (4.71% release) | [6] |

| OEG-SN38 | PBS with esterase | 54.9% release in 24h | [6] |

Visualizing the Synthesis and Mechanism of Action

Experimental Workflow for SN-38 Prodrug Synthesis

The following diagram illustrates a general workflow for the synthesis of SN-38 prodrugs starting from the parent drug and utilizing this compound as a key intermediate.

References

- 1. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. che.zju.edu.cn [che.zju.edu.cn]

- 7. prolynxinc.com [prolynxinc.com]

- 8. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 10-Boc-SN-38: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 10-Boc-SN-38, a key intermediate in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways and experimental workflows.

Introduction

This compound, or 10-O-tert-butoxycarbonyl-7-ethyl-10-hydroxycamptothecin, is a protected derivative of SN-38. SN-38 is the highly potent, active metabolite of the chemotherapeutic drug irinotecan. The tert-butoxycarbonyl (Boc) protecting group on the 10-hydroxyl position allows for selective chemical modifications at other positions of the SN-38 molecule, which is crucial for the synthesis of targeted cancer therapies like antibody-drug conjugates. Accurate spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential to confirm the identity, purity, and stability of this compound.

Data Presentation

The following tables summarize the expected quantitative data from NMR and Mass Spectrometry analyses of this compound. Specific experimental values can be found in the supplementary information of the cited literature.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| Analysis Type | Expected Data | Reference |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values for all protons. | [1] |

| ¹³C NMR | Chemical shifts (δ) in ppm for all carbon atoms. | [1] |

Note: The actual spectroscopic data is contained within the supplementary materials of the referenced publication.

Table 2: Mass Spectrometry (MS) Data for this compound

| Analysis Type | Parameter | Value | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula | C₂₇H₂₈N₂O₇ | [2] |

| Molecular Weight | 492.52 g/mol | [2] | |

| Expected m/z ([M+H]⁺) | ~493.1918 | [1] |

Note: The actual spectroscopic data is contained within the supplementary materials of the referenced publication.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

-

Instrumentation and Data Acquisition:

-

Analyses are typically performed on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, peak multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule ([M+H]⁺).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass measurement to calculate the elemental composition and confirm that it matches the expected formula of C₂₇H₂₈N₂O₇.

-

Mandatory Visualization

Signaling Pathway of SN-38

The following diagram illustrates the mechanism of action of SN-38, the active metabolite of this compound after deprotection.

Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted below.

References

Methodological & Application

Application Notes and Protocols for the Creation of SN-38 Antibody-Drug Conjugates (ADCs) using 10-Boc-SN-38

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of SN-38 antibody-drug conjugates (ADCs) utilizing a 10-Boc-protected SN-38 intermediate. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. However, its clinical utility is hampered by poor water solubility.[1][2][3] Covalent conjugation to a monoclonal antibody (mAb) can overcome this limitation and enable targeted delivery to tumor cells. The use of 10-Boc-SN-38 allows for selective modification at other positions of the SN-38 molecule, or for direct conjugation strategies involving the 10-hydroxyl group.[4]

A common strategy involves the use of a cleavable linker, such as a Cathepsin B-sensitive linker, to ensure the release of the potent SN-38 payload within the target cancer cells.[5][6][7][8][9] This approach aims to create stable and effective ADCs with a favorable therapeutic window.

Experimental Principle

The overall process involves three main stages:

-

Synthesis of a Linker-Payload Conjugate: A bifunctional linker is first synthesized and then coupled to this compound. The Boc protecting group is subsequently removed to yield the active linker-payload construct.

-

Antibody Modification and Conjugation: A monoclonal antibody is modified to introduce reactive handles (e.g., through partial reduction of disulfide bonds to generate free thiols). The activated linker-payload is then conjugated to the modified antibody.

-

Purification and Characterization of the ADC: The resulting ADC is purified to remove unconjugated payload-linker and aggregated species. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro efficacy.

Experimental Protocols